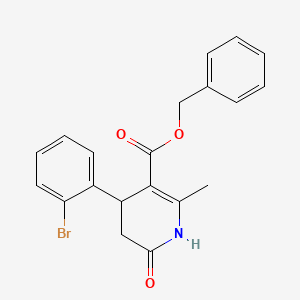![molecular formula C22H29N3O B5012388 N-{[1-(3-methylbenzyl)-4-piperidinyl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5012388.png)
N-{[1-(3-methylbenzyl)-4-piperidinyl]methyl}-N'-(2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MP-10 is a potent and selective dopamine D2 receptor antagonist that has been shown to have antipsychotic, antidepressant, anxiolytic, and analgesic effects in preclinical studies. MP-10 has a unique chemical structure that allows it to interact with multiple neurotransmitter systems in the brain, making it a promising candidate for the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
MP-10 acts as a potent and selective antagonist of dopamine D2 receptors, which are involved in the regulation of various physiological and behavioral processes in the brain. By blocking the activity of these receptors, MP-10 reduces the activity of the mesolimbic dopamine pathway, which is implicated in the pathophysiology of schizophrenia and other psychiatric disorders.
Biochemical and Physiological Effects:
MP-10 has been shown to have a wide range of biochemical and physiological effects in preclinical studies, including the modulation of neurotransmitter release, the regulation of gene expression, and the activation of various signaling pathways in the brain. These effects are thought to underlie the therapeutic properties of MP-10 in various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MP-10 is its high selectivity and potency for dopamine D2 receptors, which allows for precise modulation of this neurotransmitter system in preclinical studies. However, the complex chemical structure of MP-10 can make it difficult to synthesize and purify, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on MP-10, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of MP-10 and its effects on other neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of MP-10 involves the reaction of 1-(3-methylbenzyl)piperazine with 2-methylphenyl isocyanate in the presence of a suitable solvent and catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Aplicaciones Científicas De Investigación
MP-10 has been extensively studied in preclinical models of various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and pain. In animal studies, MP-10 has been shown to reduce the symptoms of these disorders by modulating the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-[[1-[(3-methylphenyl)methyl]piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-17-6-5-8-20(14-17)16-25-12-10-19(11-13-25)15-23-22(26)24-21-9-4-3-7-18(21)2/h3-9,14,19H,10-13,15-16H2,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWUOPGXHMUPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)CNC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B5012310.png)
![3-(4-ethoxyphenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5012313.png)
![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]quinolinium bromide](/img/structure/B5012318.png)
![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5012324.png)
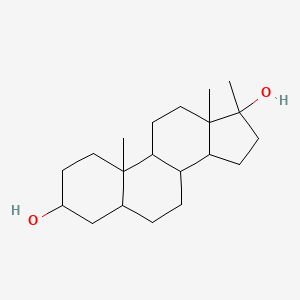
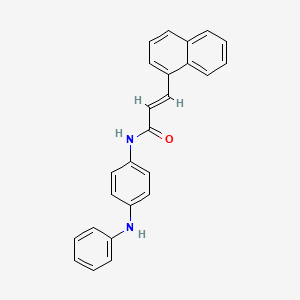
![2-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5012335.png)
![2-{[5-(1-azepanyl)-2,4-dinitrophenyl]amino}ethanol](/img/structure/B5012337.png)
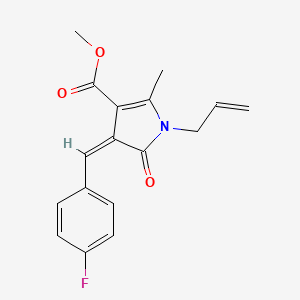
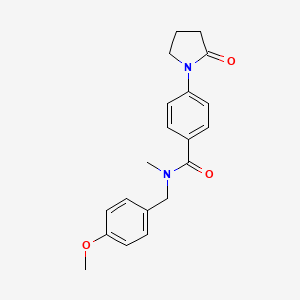
![methyl N-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-D-alaninate](/img/structure/B5012368.png)
![3-({1-[(methylthio)acetyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5012373.png)
![2-chloro-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5012382.png)
